molecular formula C8H11Cl2NO B8604172 3-Chloro-4-(chloromethyl)-1-prop-2-enylpyrrolidin-2-one

3-Chloro-4-(chloromethyl)-1-prop-2-enylpyrrolidin-2-one

Cat. No.: B8604172
M. Wt: 208.08 g/mol
InChI Key: QIKAXUAIAUOSQW-UHFFFAOYSA-N
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Description

3-Chloro-4-(chloromethyl)-1-prop-2-enylpyrrolidin-2-one is a useful research compound. Its molecular formula is C8H11Cl2NO and its molecular weight is 208.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11Cl2NO

Molecular Weight

208.08 g/mol

IUPAC Name

3-chloro-4-(chloromethyl)-1-prop-2-enylpyrrolidin-2-one

InChI

InChI=1S/C8H11Cl2NO/c1-2-3-11-5-6(4-9)7(10)8(11)12/h2,6-7H,1,3-5H2

InChI Key

QIKAXUAIAUOSQW-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CC(C(C1=O)Cl)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Twenty and eight-tenths grams of N,N-diallyl dichloroacetamide was mixed with 25 g. of diethylene glycol dimethyl ether (diglyme), 1 g. of ferrous chloride (FeCl2.4H2O) added and the mixture was heated at reflux for 30 minutes. The conversion was monitored by the appearance of a new carbonyl peak at ~5.8 microns in the infrared. An additional gram of ferrous chloride (FeCl2.4H2O) was added and heating was continued for an additional 30 minutes. The reaction mixture was diluted with methylene chloride, washed with water and dried and stripped. The dark liquid product was distilled under vacuum to give 8.4 g. of light yellow oil, b.p. 124°-127° C. at 0.25 mm. nD30 1.4850.
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